(3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL chemical properties and structure
(3R)-1-(Azetidin-3-YL)pyrrolidin-3-OL chemical properties and structure
Executive Summary & Significance
(3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol (CAS: 1257293-74-5) is a high-value, sp³-rich diamine scaffold used extensively in modern medicinal chemistry. It represents a strategic fusion of two saturated nitrogen heterocycles: a four-membered azetidine and a five-membered pyrrolidine .
This compound is not merely a linker; it is a physicochemical tuner . By incorporating this moiety, medicinal chemists can:
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Reduce Lipophilicity (LogP): The high polarity of the diamine/alcohol system lowers LogP, improving aqueous solubility.
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Rigidify Structure: The azetidine ring acts as a conformationally constrained spacer, orienting the pyrrolidine vector more precisely than flexible alkyl chains.[1]
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Enhance Metabolic Stability: Azetidines are often more metabolically robust than their cyclobutyl or larger heterocyclic counterparts due to specific ring-strain effects that alter oxidative susceptibility.
Chemical Profile & Physicochemical Properties
The following data consolidates experimental and predicted values essential for lead optimization (Hit-to-Lead) campaigns.
| Property | Value | Context for Drug Design |
| IUPAC Name | (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol | Systematic identification |
| CAS Number | 1257293-74-5 | Specific to (3R) isomer |
| Molecular Formula | C₇H₁₄N₂O | Small fragment (Fragment-Based Drug Discovery) |
| Molecular Weight | 142.20 g/mol | Ideal for keeping MW < 500 in final drug |
| LogP (Predicted) | -0.98 ± 0.2 | Highly hydrophilic; lowers lipophilicity |
| TPSA | 35.5 Ų | Good permeability range (< 140 Ų) |
| H-Bond Donors | 2 (OH, NH) | Key for receptor interaction |
| H-Bond Acceptors | 3 (O, 2xN) | Interaction points for kinase/GPCR binding |
| pKa (Azetidine N) | ~11.0 | Highly basic secondary amine |
| pKa (Pyrrolidine N) | ~9.5 | Moderately basic tertiary amine |
| Stereochemistry | (3R) | Defined chiral center on pyrrolidine |
Structural Analysis & Conformation
The molecule consists of two distinct domains:
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The Anchor (Azetidine): The azetidine nitrogen (secondary amine) is typically the attachment point for aryl or heteroaryl cores (e.g., via S_NAr or Buchwald coupling). The 4-membered ring creates a rigid, linear exit vector.
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The Effector (Pyrrolidine-3-ol): The pyrrolidine nitrogen is attached to the C3 of the azetidine. The (3R)-hydroxyl group projects out of the plane, providing a specific vector for hydrogen bonding with protein residues (e.g., hinge regions in kinases).
Stereochemical Integrity: The (3R) configuration is critical. Enantiomers often exhibit >100-fold differences in potency. The (3R) isomer is frequently explored alongside the (3S) to probe the spatial requirements of a binding pocket.
Synthetic Methodology
The most robust route to access this scaffold is via Reductive Amination . This method avoids the use of unstable azetidine mesylates and allows for the use of commercially available N-Boc-azetidin-3-one.
Protocol: Reductive Amination of N-Boc-Azetidin-3-one
Objective: Synthesize tert-butyl 3-((3R)-3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate, followed by deprotection.
Reagents:
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N-Boc-azetidin-3-one (1.0 eq)
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(R)-3-Pyrrolidinol (1.1 eq)[2]
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Sodium triacetoxyborohydride (STAB) (1.5 eq)
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Acetic Acid (catalytic, pH 5-6)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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Trifluoroacetic acid (TFA) or HCl/Dioxane
Step-by-Step Procedure:
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Imine Formation:
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In a round-bottom flask under N₂, dissolve N-Boc-azetidin-3-one (10 mmol) and (R)-3-pyrrolidinol (11 mmol) in anhydrous DCE (50 mL).
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Add glacial acetic acid (2-3 drops) to adjust pH to ~5.
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Stir at room temperature for 30–60 minutes to allow equilibrium formation of the carbinolamine/imine species.
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Reduction:
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Cool the mixture to 0°C.
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Add Sodium triacetoxyborohydride (STAB) (15 mmol) portion-wise over 10 minutes. Note: STAB is preferred over NaBH₃CN due to lower toxicity and better selectivity.
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Allow the reaction to warm to room temperature and stir overnight (12–16 h).
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Work-up:
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Quench with saturated aqueous NaHCO₃.
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Extract with DCM (3 x 50 mL).
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Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash chromatography (MeOH/DCM gradient) to yield the Boc-protected intermediate.
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Deprotection (Boc Removal):
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Dissolve the intermediate in DCM (20 mL).
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Add TFA (5 mL) dropwise at 0°C.
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Stir at room temperature for 2 hours.
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Concentrate in vacuo. Azeotrope with toluene to remove excess TFA.
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Free Base Generation: Redissolve in MeOH, pass through a basic ion-exchange cartridge (e.g., SCX-2) or treat with K₂CO₃, filter, and concentrate to obtain (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol .
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Synthetic Pathway Diagram
Caption: Reductive amination strategy for the synthesis of the target scaffold.
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in modern drug discovery, particularly for Kinase Inhibitors and GPCR Antagonists .
A. Scaffold Hopping & Vector Control
Medicinal chemists often replace a flexible propyl or ethyl amine chain with the azetidine-pyrrolidine system.
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Why? The azetidine ring locks the nitrogen vectors into a specific geometry.[1] This reduces the entropic penalty upon binding to a protein target.
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Result: Often leads to increased potency (lower IC₅₀) compared to flexible analogs.
B. Solubility Enhancement
The compound has a low LogP (-0.98). Attaching this highly polar, sp³-rich fragment to a lipophilic aromatic core (common in kinase inhibitors) significantly lowers the overall LogP of the drug candidate, improving:
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Aqueous solubility.
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Oral bioavailability.
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Clearance properties (reducing CYP450 inhibition risk).
C. Case Study Relevance
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JAK Inhibitors: Similar azetidine motifs are found in next-generation JAK inhibitors (e.g., Baricitinib analogs) where the azetidine serves as a linker to the ATP-binding hinge region.
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Antibacterials: Quinolone antibiotics have utilized 3-amino-pyrrolidine and azetidine side chains to broaden spectrum and improve pharmacokinetics.
Handling, Stability & Safety (SDS Summary)
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Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
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Physical State: Viscous oil or low-melting solid (hygroscopic).
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Stability:
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Air/Moisture: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
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Chemical: Stable to basic conditions. The azetidine ring is strained but generally stable to standard organic workups; avoid strong Lewis acids which might trigger ring opening.
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PPE: Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid inhalation of vapors.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59605983, (3R)-1-(Azetidin-3-yl)pyrrolidin-3-ol. Retrieved from [Link][3]
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American Elements. (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol Properties. Retrieved from [Link][3]
- Lowe, M. et al. (2010).Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry.
